(1S,2S,3aR)-2-(biphenyl-4-yl)-7-chloro-1-(trifluoroacetyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile
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Overview
Description
2-{[1,1’-BIPHENYL]-4-YL}-7-CHLORO-1-(2,2,2-TRIFLUOROACETYL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3,3-DICARBONITRILE is a complex organic compound with a unique structure that combines biphenyl, chloro, and trifluoroacetyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1,1’-BIPHENYL]-4-YL}-7-CHLORO-1-(2,2,2-TRIFLUOROACETYL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3,3-DICARBONITRILE typically involves multiple steps, starting from simpler organic molecules. One common route involves the condensation of biphenyl derivatives with trifluoroacetyl compounds under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-{[1,1’-BIPHENYL]-4-YL}-7-CHLORO-1-(2,2,2-TRIFLUOROACETYL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3,3-DICARBONITRILE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce different pyrroloquinoline compounds .
Scientific Research Applications
2-{[1,1’-BIPHENYL]-4-YL}-7-CHLORO-1-(2,2,2-TRIFLUOROACETYL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3,3-DICARBONITRILE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.
Industry: The compound’s properties make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-{[1,1’-BIPHENYL]-4-YL}-7-CHLORO-1-(2,2,2-TRIFLUOROACETYL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3,3-DICARBONITRILE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroacetophenone: A related compound used in similar chemical reactions and applications.
2-(Trifluoroacetyl)biphenyl: Another similar compound with comparable properties and uses.
Uniqueness
What sets 2-{[1,1’-BIPHENYL]-4-YL}-7-CHLORO-1-(2,2,2-TRIFLUOROACETYL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3,3-DICARBONITRILE apart is its unique combination of functional groups, which provides distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C28H17ClF3N3O |
---|---|
Molecular Weight |
503.9 g/mol |
IUPAC Name |
(1S,2S,3aR)-7-chloro-2-(4-phenylphenyl)-1-(2,2,2-trifluoroacetyl)-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3,3-dicarbonitrile |
InChI |
InChI=1S/C28H17ClF3N3O/c29-21-11-12-22-20(14-21)10-13-23-27(15-33,16-34)24(25(35(22)23)26(36)28(30,31)32)19-8-6-18(7-9-19)17-4-2-1-3-5-17/h1-14,23-25H/t23-,24-,25+/m1/s1 |
InChI Key |
SURRITGOIOIUCH-SDHSZQHLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)[C@@H]3[C@H](N4[C@@H](C3(C#N)C#N)C=CC5=C4C=CC(=C5)Cl)C(=O)C(F)(F)F |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3C(N4C(C3(C#N)C#N)C=CC5=C4C=CC(=C5)Cl)C(=O)C(F)(F)F |
Origin of Product |
United States |
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